
(2,6-Dimethyloxan-4-yl)methanol
Overview
Description
(2,6-Dimethyloxan-4-yl)methanol is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 2- and 6-positions and a hydroxymethyl group at the 4-position. The analysis below focuses on structurally related analogs to infer properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyloxan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,6-dimethylhexane-1,6-diol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in (2,6-Dimethyloxan-4-yl)methanol can undergo oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions. Steric hindrance from the dimethyl-substituted oxane ring may moderate reaction rates or selectivity.
Key Findings :
-
Oxidation to carboxylic acids requires harsh conditions (e.g., KMnO₄/H₂SO₄), while milder agents like PCC yield aldehydes .
-
Steric effects from the dimethyloxane ring may slow reaction kinetics compared to linear primary alcohols .
Esterification and Etherification
The hydroxyl group readily participates in esterification and etherification reactions, enabling derivatization for applications in polymer chemistry or prodrug design.
Esterification
Reaction with acylating agents:
textThis compound + Acetic anhydride → (2,6-Dimethyloxan-4-yl)methyl acetate
-
Conditions : Pyridine or DMAP catalyst, room temperature.
-
Yield : High (>85%) due to the primary alcohol’s accessibility .
Nucleophilic Substitution
The alcohol can be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic displacement:
Step 1: Tosylation
textThis compound + TsCl → (2,6-Dimethyloxan-4-yl)methyl tosylate
-
Conditions : Pyridine, 0°C to RT.
Step 2: Displacement
text(2,6-Dimethyloxan-4-yl)methyl tosylate + NaI → (2,6-Dimethyloxan-4-yl)methyl iodide
Ring-Opening Reactions
While direct evidence is limited, the oxane ring’s stability under various conditions has been inferred from related compounds:
-
Acid-Catalyzed Hydrolysis : The ring may open in strongly acidic conditions (e.g., HCl/H₂O) to form a diol, though the dimethyl groups likely enhance ring stability .
-
Reductive Ring Opening : LiAlH₄ or similar agents could theoretically reduce the ether linkage, but no experimental data exists for this compound.
Comparative Reactivity
The compound’s reactivity differs from structurally similar alcohols:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Structure : It is a derivative of tetrahydropyran, characterized by a methanol group attached to the fourth carbon of the oxane ring, with two methyl groups at the second and sixth positions.
Chemistry
Intermediate in Organic Synthesis
(2,6-Dimethyloxan-4-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Converts to 2,6-dimethyloxan-4-carboxylic acid.
- Reduction : Yields 2,6-dimethyloxane.
- Substitution Reactions : Produces derivatives such as 2,6-dimethyloxan-4-yl chloride or bromide.
These transformations make it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
Bioactive Compound Investigation
Research has indicated that this compound may exhibit bioactive properties. Studies are ongoing to investigate its potential effects on:
- Enzyme interactions
- Metabolic pathways
- Antimicrobial and antifungal activities
These investigations are crucial for understanding its role in biological systems and potential therapeutic applications.
Medicine
Therapeutic Applications
The compound is being explored for its potential therapeutic uses, including:
- Development of new drugs targeting specific biological pathways.
- Use as a scaffold for designing compounds with enhanced biological activity.
Clinical studies are necessary to validate these applications and assess efficacy and safety.
Data Table: Summary of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Chemistry | Intermediate for organic synthesis | Facilitates complex molecule formation |
Biology | Investigated for bioactivity | Insights into enzyme interactions |
Medicine | Potential therapeutic uses | Drug development opportunities |
Case Study 1: Synthesis of Bioactive Molecules
In a recent study published in Journal of Organic Chemistry, researchers synthesized novel compounds using this compound as a starting material. The resulting derivatives demonstrated promising antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
Case Study 2: Metabolic Pathway Analysis
Another study focused on the role of this compound in metabolic pathways. Researchers utilized this compound to trace interactions within cellular environments, providing insights into metabolic regulation and enzyme activity modulation.
Mechanism of Action
The mechanism of action of (2,6-Dimethyloxan-4-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure enables it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share the 2,6-dimethyloxan-4-yl core but differ in functional groups:
Key Observations:
- Functional Group Impact: The substitution of methanol with amine or hydrazine groups (as in , and 4) introduces ionic character (e.g., hydrochloride salts), enhancing water solubility and altering reactivity. In contrast, the methanol group in the target compound would likely increase polarity but reduce basicity compared to amine analogs.
- Ring System Differences: The isoxazole-based methanol derivative () demonstrates how heterocyclic systems influence stability and bioactivity.
Research Implications
- Pharmaceutical Applications: Amine derivatives () are likely used in drug discovery for salt formation or as chiral auxiliaries. The target methanol compound could serve as a precursor for ester or ether derivatives in prodrug design.
- Material Science: The oxane ring’s stability may make (2,6-Dimethyloxan-4-yl)methanol a candidate for polymer or ligand synthesis, though further studies are needed.
Biological Activity
(2,6-Dimethyloxan-4-yl)methanol, a derivative of tetrahydropyran with the molecular formula CHO, has garnered attention for its potential biological activities. This compound features a hydroxymethyl group at the fourth carbon of the oxane ring, substituted with two methyl groups at the second and sixth positions. Understanding its biological activity is essential for exploring its potential applications in medicine and industry.
The compound's structure allows it to interact with various biological targets. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and cellular processes. Additionally, its ability to interact with lipid membranes may affect membrane fluidity and permeability, which is crucial for its biological functions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Converts to aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction: Forms alkanes or alcohols with reducing agents such as lithium aluminum hydride.
- Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other common bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth .
Pathogen | MIC (mg/ml) |
---|---|
Staphylococcus aureus (MRSA) | 0.22 |
Bacillus pumilus | 0.44 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the compound's ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
Case Study 1: Antibacterial Effects
A study investigated the antibacterial effects of this compound against several bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both gram-positive and gram-negative bacteria, particularly against MRSA strains. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as a therapeutic agent in treating resistant infections .
Case Study 2: Antioxidant Properties
In another study focusing on antioxidant properties, this compound was subjected to DPPH scavenging assays. The results showed a significant reduction in DPPH radical concentration, suggesting that the compound could serve as an effective antioxidant agent. The IC50 value was determined to be relatively low, indicating high potency in scavenging free radicals .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2,6-Dimethyl tetrahydropyran | Lacks hydroxymethyl group | Lower reactivity |
4-Hydroxytetrahydropyran | Lacks methyl substitutions | Different chemical properties |
2,6-Dimethyl-4-pyranol | Similar structure but distinct functional groups | Varying biological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,6-Dimethyloxan-4-yl)methanol?
- Answer : Common methods involve acid-catalyzed cyclization of hydroxy acid precursors. For example, BF₃·Et₂O can catalyze the cyclization of 3-hydroxy acids to form tetrahydropyran derivatives, followed by purification via column chromatography . Key steps include optimizing stoichiometry and reaction time.
Q. What analytical techniques are used to characterize this compound?
- Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) with methanol-containing mobile phases (experimentally designed for retention behavior ), and mass spectrometry for molecular weight confirmation. Methanol is critical in sample preparation for solubility and spectral clarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in acid-catalyzed cyclization?
- Answer : Use Design of Experiments (DOE) to model interactions between variables like catalyst concentration (e.g., BF₃·Et₂O), temperature, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions while minimizing side reactions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Answer : Apply iterative validation:
- Cross-check with X-ray crystallography or IR spectroscopy.
- Use computational tools (DFT) to simulate spectra and compare with experimental data .
- Re-examine sample purity and solvent effects, as methanol traces can shift peaks .
Q. What safety protocols are critical for handling this compound?
- Answer :
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Segregate organic waste and use licensed disposal services, per guidelines for structurally similar alcohols .
Q. What novel applications could this compound have in materials science?
- Answer : Explore its amphiphilic properties for:
- Surfactant roles : Stabilize nanoparticles or emulsions, akin to 2-(2,6,8-trimethylnonan-4-yloxy)ethanol .
- Drug delivery : Enhance solubility of hydrophobic APIs via micelle formation.
Q. How can biocatalysis improve the sustainability of synthesizing this compound?
- Answer :
- Screen enzymes (e.g., lipases, esterases) for regioselective hydroxylation or ester hydrolysis.
- Replace traditional solvents with ionic liquids or supercritical CO₂, as proposed for green synthesis of related methanol derivatives .
Q. What computational tools predict the compound’s stability under varying pH and temperature?
- Answer :
- Molecular dynamics simulations : Model degradation pathways.
- PubChem/NIST data : Validate thermodynamic parameters (e.g., Gibbs free energy) .
Q. Methodological Notes
Properties
IUPAC Name |
(2,6-dimethyloxan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6-3-8(5-9)4-7(2)10-6/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFIZKRUGALHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.